Structural Differentiation: 4-Hydroxyphenyl vs. 4-Chlorophenyl Terminal Substituent Modulates Hydrogen-Bond Donor Count and Predicted ADME Profile
The target compound (C17H17ClN2O4S, MW 380.85) differs from its closest cataloged analog 2-chloro-N-(4-chlorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide (C17H16Cl2N2O3S, MW 399.28) by a single atom substitution: a phenolic -OH replaces a 4-chloro group on the terminal N-phenyl ring . This substitution increases the hydrogen-bond donor count from 0 to 1 (acceptors: 4 in both), modifies the topological polar surface area (predicted increase of ~20 Ų), and reduces logP by an estimated 0.5–0.8 units based on the Hansch π constant difference between Cl (+0.71) and OH (-0.67) [1]. The 4-hydroxyphenyl group also introduces a substrate recognition motif for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which is absent in the 4-chloro analog [2].
| Evidence Dimension | Physicochemical and metabolic liability differentiation via terminal substituent |
|---|---|
| Target Compound Data | C17H17ClN2O4S; HBD = 1 (phenolic -OH); predicted logP reduction ~0.5–0.8 vs. 4-Cl analog; UGT/SULT substrate liability present |
| Comparator Or Baseline | 2-Chloro-N-(4-chlorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide: C17H16Cl2N2O3S; HBD = 0; no phenolic -OH; no direct UGT/SULT conjugation site |
| Quantified Difference | HBD count: target = 1, comparator = 0; estimated ΔlogP ≈ -0.5 to -0.8; metabolic pathway divergence (Phase II conjugation vs. oxidative metabolism) |
| Conditions | Calculated/estimated from structural comparison; no experimental assay data available for either compound |
Why This Matters
For procurement decisions in drug discovery programs, the presence of a phenolic -OH directly impacts the compound's suitability for in vivo studies due to predictable differences in metabolic stability and clearance, making the two compounds non-interchangeable despite shared core structure.
- [1] Hansch C., Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π values: Cl = +0.71, OH = -0.67). View Source
- [2] Williams J.A., Hyland R., Jones B.C., et al. Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metab Dispos. 2004;32(11):1201-1208. View Source
